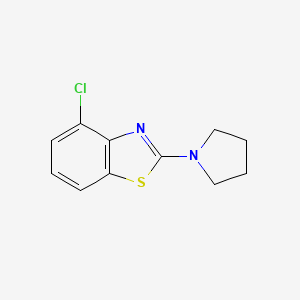

4-Chloro-2-pyrrolidin-1-yl-1,3-benzothiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

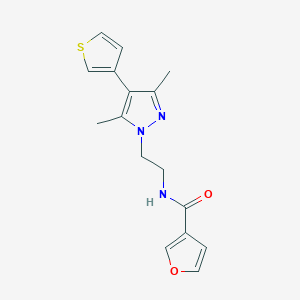

“4-Chloro-2-pyrrolidin-1-yl-1,3-benzothiazole” is a compound that contains a pyrrolidine ring and a benzothiazole ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The benzothiazole ring is a bicyclic aromatic compound that is part of many biologically active compounds .

Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, Asano et al. synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives . Another example is the synthesis of 2-(2-arylpyrrolidin-1-yl)pyrimidines by reactions of certain phenols with N-(4,4-diethoxybutyl)pyrimidin-2-amine .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring and a benzothiazole ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The benzothiazole ring is a bicyclic aromatic compound .Aplicaciones Científicas De Investigación

Photophysical Properties and Coordination Chemistry

- Cyclopalladated complexes of benzothiadiazoles, including derivatives related to 4-Chloro-2-pyrrolidin-1-yl-1,3-benzothiazole, exhibit significant absorption in UV-Vis spectra and fluorescence in solution at room temperature, indicating their potential use in photophysical applications (Mancilha et al., 2011).

Synthesis of Heterocycles

- Novel syntheses involving benzothiazoles, a class to which this compound belongs, have been reported. These methods are efficient for heterocyclizations and the attachment of pharmacophores, showcasing the chemical versatility of this compound (Katritzky et al., 2000).

Metabolic Stability in Drug Development

- Research on phosphoinositide 3-kinase/mammalian target of rapamycin (PI3K/mTOR) inhibitors has investigated benzothiazole derivatives, highlighting their relevance in enhancing metabolic stability, an essential factor in drug development (Stec et al., 2011).

Electrochromic Materials

- Derivatives of benzothiazole, like this compound, have been used in the development of fast-switching green electrochromic polymers. These materials demonstrate potential for various applications in display technologies due to their coloration efficiency and rapid switching times (Ming et al., 2015).

Antimicrobial and Antitubercular Activities

- Several studies have synthesized benzothiazole derivatives to evaluate their antimicrobial and antitubercular activities, suggesting their potential use in combating infectious diseases (Bhoi et al., 2016); (Patel & Agravat, 2007).

Cancer Research and Drug Design

- Benzothiazole compounds have been explored for their potential as cancer therapeutics. They have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells, making them valuable in anticancer drug design (Allam et al., 2020); (Bl & Sharad Vk, 2010).

Molecular Binding and DNA Interaction

- Research involving the binding properties of benzothiazole derivatives to DNA has significant implications for understanding their potential use in targeted therapies and molecular diagnostics (Bera et al., 2021).

Apoptosis Inducers in Cancer Therapy

- Some benzothiazole derivatives have been identified as apoptosis inducers, with activity against specific cancer cell lines. This discovery opens avenues for developing new anticancer agents targeting apoptotic pathways (Zhang et al., 2005).

Direcciones Futuras

The future directions for “4-Chloro-2-pyrrolidin-1-yl-1,3-benzothiazole” could involve further exploration of its biological activities and potential therapeutic applications. The pyrrolidine ring and the benzothiazole ring are both versatile scaffolds that can be modified to generate a wide range of biologically active compounds . Therefore, there is potential for the development of new compounds with different biological profiles.

Mecanismo De Acción

Target of Action

It is known that pyrrolidine derivatives, which this compound is a part of, have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

It is known that pyrrolidine derivatives can influence a variety of biological activities, potentially affecting multiple pathways .

Pharmacokinetics

It is known that the introduction of heteroatomic fragments in molecules like this one can modify physicochemical parameters and help obtain the best adme/tox results for drug candidates .

Result of Action

It is known that the spatial orientation of substituents in pyrrolidine compounds can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Action Environment

It is known that the compound is a powder at room temperature , which could potentially influence its stability and efficacy.

Propiedades

IUPAC Name |

4-chloro-2-pyrrolidin-1-yl-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2S/c12-8-4-3-5-9-10(8)13-11(15-9)14-6-1-2-7-14/h3-5H,1-2,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTFFMPARLLJNRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC3=C(S2)C=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1-((3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole](/img/structure/B2820804.png)

![2-({[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-1,3-benzothiazole](/img/structure/B2820809.png)

![N-[2-Methoxy-1-(3,4,5-trifluorophenyl)ethyl]prop-2-enamide](/img/structure/B2820810.png)

![N-tert-Butyl-2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B2820811.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(phenylamino)thiazole-4-carboxamide](/img/structure/B2820814.png)

![N-(3-(dimethylamino)propyl)-3-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2820816.png)

![Methyl 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]propanoate](/img/structure/B2820817.png)

![2-(3-(Diethylamino)propyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2820819.png)

![N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2820820.png)

![N-Methyl-N-[2-[3-methyl-4-(3-oxomorpholin-4-yl)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2820823.png)